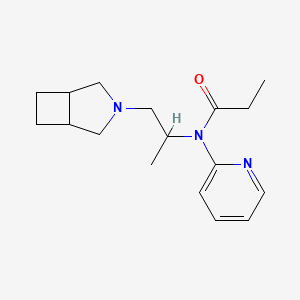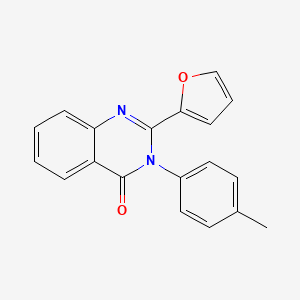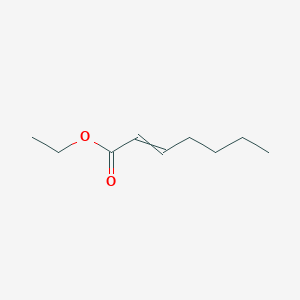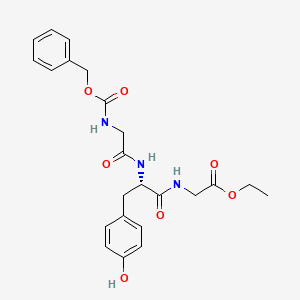
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester is a synthetic peptide compound with the molecular formula C23H27N3O7. It is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and ability to form specific interactions with other molecules, making it valuable in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester is typically synthesized through a series of peptide coupling reactions. The process involves the protection of amino groups using carbobenzoxy (Cbz) groups and the esterification of carboxyl groups. The synthesis can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Protection of Amino Groups: The amino groups of glycine and tyrosine are protected using carbobenzoxy groups.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Esterification: The carboxyl group of the final peptide is esterified using ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The carbobenzoxy groups can be removed using hydrogenation or acidic conditions to yield the free amino groups.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed
Hydrolysis: Glycyl-tyrosyl-glycine and ethanol.
Deprotection: Free amino groups of glycine and tyrosine.
Oxidation: Dityrosine and other oxidative products.
Applications De Recherche Scientifique
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Utilized in drug development and as a substrate in enzyme assays to study protease activity.
Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
Mécanisme D'action
The mechanism of action of carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the constituent amino acids. The carbobenzoxy group protects the amino groups, preventing unwanted side reactions during synthesis and allowing for selective deprotection when needed.
Comparaison Avec Des Composés Similaires
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester can be compared with other similar peptide compounds, such as:
Carbobenzoxy-glycyl-glycine ethyl ester: Lacks the tyrosine residue, making it less suitable for studies involving aromatic interactions.
Carbobenzoxy-tyrosyl-glycine ethyl ester: Lacks the glycine residue, affecting its flexibility and interaction with enzymes.
Carbobenzoxy-glycyl-tyrosyl-alanine ethyl ester: Contains alanine instead of glycine, altering its steric properties and reactivity.
The uniqueness of this compound lies in its specific sequence of amino acids, which provides a balance of flexibility, stability, and reactivity, making it valuable for various research applications.
Propriétés
Numéro CAS |
3561-36-2 |
|---|---|
Formule moléculaire |
C23H27N3O7 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
ethyl 2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]acetate |
InChI |
InChI=1S/C23H27N3O7/c1-2-32-21(29)14-24-22(30)19(12-16-8-10-18(27)11-9-16)26-20(28)13-25-23(31)33-15-17-6-4-3-5-7-17/h3-11,19,27H,2,12-15H2,1H3,(H,24,30)(H,25,31)(H,26,28)/t19-/m0/s1 |
Clé InChI |
ZHDUHESPWZDKSF-IBGZPJMESA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


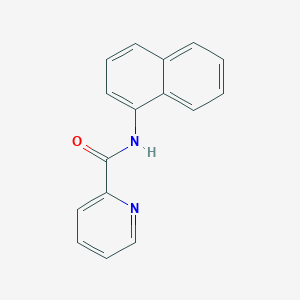
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)





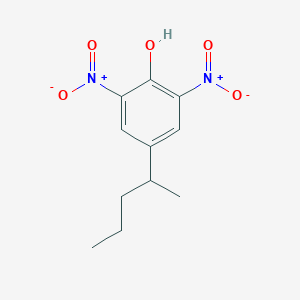
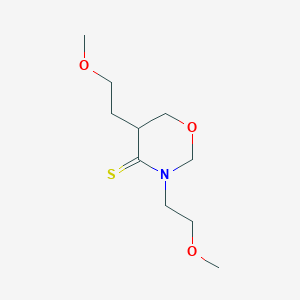
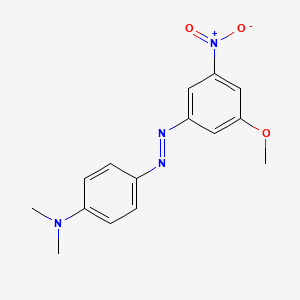
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
